![molecular formula C10H11ClO3 B6338714 3-Chloro-2-methoxy-benzoic acid ethyl ester, 97% CAS No. 1106304-73-7](/img/structure/B6338714.png)
3-Chloro-2-methoxy-benzoic acid ethyl ester, 97%
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Description
Molecular Structure Analysis
The molecular structure of CMBEE consists of a benzoic acid core with a chlorine atom substituted at the 3rd position and a methoxy group at the 2nd position. An ethyl ester group is also attached to the carboxylic acid group .Chemical Reactions Analysis
Esters like CMBEE can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Scientific Research Applications
Antimicrobial Applications
One of the significant applications of Ethyl 3-chloro-2-methoxybenzoate is in the field of antimicrobial research. A study found that a similar chlorinated phenolic compound isolated from the Antarctic lichen, Pertusaria dactylina, exhibited a weak inhibitory effect against Candida albicans . This suggests that Ethyl 3-chloro-2-methoxybenzoate could potentially be used in antimicrobial applications.
Organic Synthesis
Ethyl 3-chloro-2-methoxybenzoate can be used as a starting material or intermediate in organic synthesis. Its structure and properties make it suitable for various chemical reactions, leading to the production of a wide range of organic compounds .
Biochemical Research
Given its antimicrobial properties, Ethyl 3-chloro-2-methoxybenzoate can be used in biochemical research, particularly in the study of microbial resistance and the development of new antimicrobial agents .
Environmental Science
In environmental science, Ethyl 3-chloro-2-methoxybenzoate can be used as a reference compound in the study of the environmental fate and transport of similar organic compounds .
Pharmaceutical Research
In pharmaceutical research, Ethyl 3-chloro-2-methoxybenzoate can be used in the development of new drugs, particularly those targeting microbial infections .
properties
IUPAC Name |
ethyl 3-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(12)7-5-4-6-8(11)9(7)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRSSXIOAVLOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302472 |
Source
|
Record name | Ethyl 3-chloro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-chloro-2-methoxybenzoate | |
CAS RN |
1106304-73-7 |
Source
|
Record name | Ethyl 3-chloro-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1106304-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101302472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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